molecular formula C19H25N5O4S2 B2853914 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 898436-53-8

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2853914
CAS No.: 898436-53-8
M. Wt: 451.56
InChI Key: RJODHUYUFOAMJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a thioether-linked acetamide group. The acetamide moiety is further modified with a 2,5-dimethoxyphenyl group, while the 5-position of the thiadiazole bears a 3-cyclohexylureido substituent. The dimethoxyphenyl group may enhance electronic interactions in biological systems.

Properties

IUPAC Name

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4S2/c1-27-13-8-9-15(28-2)14(10-13)21-16(25)11-29-19-24-23-18(30-19)22-17(26)20-12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3,(H,21,25)(H2,20,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJODHUYUFOAMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide involves multiple steps. Typically, the process begins with the preparation of 1,3,4-thiadiazole core. This core is then functionalized with urea derivatives and thiol groups, followed by coupling with 2,5-dimethoxyphenyl acetamide.

  • The synthesis often requires catalysts such as pyridine and conditions such as reflux temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound would necessitate optimization of yields and purity. Advanced techniques like continuous flow synthesis and the use of automated synthesizers might be employed. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are frequently utilized for quality control.

Chemical Reactions Analysis

Types of Reactions it Undergoes: This compound can undergo various chemical reactions, including:

  • Oxidation and Reduction: The thiadiazole ring and thioether group can be susceptible to oxidation and reduction reactions, often using reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.

  • Substitution Reactions: Electrophilic and nucleophilic substitutions are common, especially on the aromatic ring and thiadiazole core. Halogenation and alkylation reactions are particularly notable.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: Sodium borohydride, lithium aluminium hydride.

  • Substitution: Bromine, iodine for halogenation; alkyl halides for alkylation.

Major Products: Depending on the reaction, products include various oxidized or reduced forms of the compound, or substituted derivatives with additional functional groups on the aromatic or thiadiazole rings.

Chemistry

  • Used as a precursor in organic synthesis to develop new materials with specific properties.

Biology and Medicine

  • Investigated for potential antibacterial, antifungal, and anticancer properties.

  • Functions as a probe in biochemical assays due to its ability to interact with proteins and enzymes.

Industry

  • Utilized in the development of advanced materials, including polymers and resins with specific desirable properties.

Mechanism of Action

The biological activity of 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide can be attributed to its interaction with specific molecular targets.

  • Molecular Targets: Enzymes and proteins involved in metabolic pathways.

  • Pathways Involved: Inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogs and Physical Properties

Key structural analogs from the evidence include derivatives with variations in the thiadiazole substituents and acetamide side chains (Table 1).

Table 1. Comparison of Structural Analogs

Compound ID (Source) Thiadiazole Substituent Acetamide/Phenoxy Group Yield (%) Melting Point (°C) Bioactivity (IC50)
Target Compound 3-Cyclohexylureido N-(2,5-Dimethoxyphenyl) - - -
5e 4-Chlorobenzylthio 2-(5-Isopropyl-2-methylphenoxy) 74 132–134 Not reported
5f Methylthio 2-(2-Isopropyl-5-methylphenoxy) 79 158–160 Not reported
4y Ethylthio and p-Tolylamino N/A - - MCF7: 0.084 ± 0.020 mmol/L
5c 4-Methylbenzylthio 2-(5-Phenyl-6-thioxo-thiadiazinan-3-yl) 67 169–171 Antimicrobial (Not quantified)

Key Observations :

  • Substituent Impact on Melting Points : Bulky lipophilic groups (e.g., 4-chlorobenzyl in 5e) correlate with lower melting points (~132–134°C) compared to smaller substituents (e.g., methylthio in 5f: 158–160°C), likely due to reduced crystal lattice stability .
  • Yield Trends : Benzylthio derivatives (e.g., 5h in ) show higher yields (~88%) compared to chlorobenzyl analogs (~74%), suggesting steric and electronic factors influence reaction efficiency .
Anticancer Activity
  • Compound 4y (): Exhibits potent cytotoxicity against MCF-7 (IC50: 0.084 mmol/L) and A549 (IC50: 0.034 mmol/L) cells. The p-tolylamino and ethylthio groups likely enhance DNA intercalation or enzyme inhibition .
  • Target Compound : The 3-cyclohexylureido group may improve membrane permeability or target binding affinity compared to smaller substituents, though empirical data are needed.
Antimicrobial Activity
  • Thiadiazole Derivatives (): Exhibit activity against Staphylococcus aureus, suggesting the thiadiazole core is critical for disrupting bacterial cell walls or protein synthesis .

Functional Group Analysis

  • Ureido vs.
  • Dimethoxyphenyl vs. Phenoxy: The 2,5-dimethoxyphenyl group in the target compound may enhance electron-donating effects compared to phenoxy-linked analogs (e.g., 5k–5m in ), influencing receptor binding kinetics .

Biological Activity

The compound 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C19H25N5O3S2C_{19}H_{25}N_{5}O_{3}S_{2} with a molecular weight of approximately 435.6 g/mol. The structure features a thiadiazole ring, which is known for its pharmacological significance.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

In Vitro Studies

  • Cytotoxicity Assays : The compound was tested against several cancer cell lines using the MTT assay to determine its IC50 values (the concentration required to inhibit cell growth by 50%).
    • MCF-7 (Breast Cancer) : The compound showed promising activity with an IC50 value of 0.084±0.020 mmol L10.084\pm 0.020\text{ mmol L}^{-1}.
    • A549 (Lung Cancer) : An IC50 value of 0.034±0.008 mmol L10.034\pm 0.008\text{ mmol L}^{-1} was recorded, indicating strong cytotoxicity compared to standard chemotherapeutics like cisplatin .

The anticancer mechanisms attributed to 1,3,4-thiadiazole derivatives include:

  • Inhibition of DNA and RNA Synthesis : These compounds can disrupt nucleic acid synthesis, leading to impaired cell proliferation.
  • Targeting Key Kinases : The heteroatoms in the thiadiazole structure can interact with kinases involved in tumorigenesis .
  • Aromatase Inhibition : Some derivatives have shown potential as aromatase inhibitors, which are crucial in estrogen-dependent cancers like breast cancer .

Case Studies

Several studies have highlighted the effectiveness of thiadiazole derivatives:

  • Aliyu et al. (2021) reported that compounds derived from the 1,3,4-thiadiazole scaffold exhibited significant anticonvulsant activity while also demonstrating low toxicity profiles .
  • Çevik et al. (2020) synthesized novel derivatives and evaluated their anticancer activities against MCF-7 and A549 cell lines, identifying some derivatives with IC50 values significantly lower than those of existing treatments .

Data Summary

The following table summarizes the biological activities and IC50 values for various derivatives related to the compound in focus:

CompoundCell LineIC50 (mmol L1^{-1})Notes
This compoundMCF-70.084 ± 0.020Strong activity
This compoundA5490.034 ± 0.008Comparable to cisplatin
N-(5-substituted-1,3,4-thiadiazol-2-yl)-N-(substituted phenyl)acetamidesMCF-7VariesMultiple derivatives tested

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions under controlled conditions. Key methods include:

  • Reagents : Use of solvents like dimethylformamide or dichloromethane.
  • Purification : Techniques such as column chromatography or recrystallization are employed to achieve high purity.
  • Characterization Techniques : Nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are critical for confirming the structure and purity of the synthesized compound.

Biological Applications

The primary applications of 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide lie in its pharmacological potential:

Antimicrobial Activity

Thiadiazole derivatives are well-known for their antimicrobial properties. Studies have demonstrated that compounds similar to this one exhibit significant activity against various bacterial strains and fungi. This makes them candidates for developing new antimicrobial agents.

Anti-inflammatory Properties

Research indicates that derivatives of thiadiazoles can modulate inflammatory pathways. This compound may possess the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Anticancer Potential

Thiadiazole-based compounds have been investigated for their anticancer properties. Preliminary studies suggest that this compound could induce apoptosis in cancer cell lines, making it a candidate for further research in oncology.

Glucokinase Activation

Recent investigations into cycloalkyl-fused thiadiazole derivatives have shown promise as glucokinase activators for type 2 diabetes treatment. The ability to regulate glucose homeostasis while minimizing side effects such as hypoglycemia positions this compound as a potential therapeutic agent in diabetes management .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives similar to This compound :

  • A study highlighted the synthesis of cycloalkyl-fused N-thiazol-2-yl-benzamides showing balanced potency and reduced risk of dyslipidemia in diabetic models .
  • Another investigation reported on the antimicrobial efficacy of thiadiazole derivatives against resistant bacterial strains, supporting their development as new antibiotics.

Q & A

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
SolventDry DMFPrevents hydrolysis
Temperature70–80°CAccelerates coupling
CatalystK₂CO₃Enhances nucleophilicity

Characterization requires ¹H/¹³C NMR to confirm acetamide and ureido linkages, and HPLC (C18 column, acetonitrile/water) to verify purity (>95%) .

Basic: Which analytical techniques are essential for structural elucidation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 6.8–7.2 ppm (dimethoxyphenyl aromatic protons), δ 3.7–3.8 ppm (methoxy groups), and δ 1.2–1.8 ppm (cyclohexyl CH₂) confirm substituent integration .
    • ¹³C NMR : Carbonyl signals (C=O) at 165–170 ppm distinguish acetamide and ureido groups .
  • Mass Spectrometry (HRMS) : Exact mass calculation for C₁₉H₂₄N₄O₃S₂ (e.g., m/z 436.1273 [M+H]⁺) validates molecular formula .
  • HPLC-PDA : Use a gradient of 0.1% TFA in water/acetonitrile (70:30 to 50:50 over 20 min) to detect impurities (<2%) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:
Focus on modifying:

Thiadiazole substituents : Replace cyclohexylureido with smaller alkyl/aryl groups to assess steric effects on target binding .

Acetamide linkage : Introduce electron-withdrawing groups (e.g., -CF₃) on the dimethoxyphenyl ring to enhance metabolic stability .

Q. Example SAR Table :

DerivativeSubstituent (R)IC₅₀ (µM)Notes
ParentCyclohexylureido12.3Baseline
Derivative APhenylureido8.7Improved activity
Derivative BMethylureido>50Reduced binding

Use molecular docking (AutoDock Vina) to predict interactions with targets like COX-2 or EGFR .

Advanced: How to resolve contradictions in reported biological activity data across assays?

Answer:
Discrepancies (e.g., IC₅₀ variability in kinase inhibition) may arise from:

  • Assay conditions : Differences in ATP concentration (1 mM vs. 10 µM) or buffer pH .
  • Compound stability : Degradation in DMSO stock solutions over >1 week; confirm stability via LC-MS before assays .

Q. Resolution Strategy :

Standardize protocols (e.g., IC₅₀ determination using a single ATP concentration).

Validate purity at each step with HPLC and NMR .

Advanced: What methodologies are suitable for in vivo pharmacokinetic profiling?

Answer:

  • Bioavailability : Administer 10 mg/kg (oral and IV) in Sprague-Dawley rats; quantify plasma levels via LC-MS/MS (LOQ: 1 ng/mL) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor depletion half-life (t₁/₂) using UPLC-QTOF .
  • Tissue Distribution : Radiolabel the compound with ¹⁴C and measure accumulation in organs via scintillation counting .

Advanced: How to design computational models to predict binding modes?

Answer:

Target Selection : Prioritize proteins with structural homology to known thiadiazole targets (e.g., PDB: 1M17 for EGFR).

Docking Workflow :

  • Prepare ligand (compound) and receptor files using Open Babel and AutoDock Tools .
  • Run simulations with 50 genetic algorithm runs ; analyze top poses for hydrogen bonds with active-site residues (e.g., Lys721 in EGFR) .

MD Simulations : Use GROMACS (100 ns trajectory) to assess binding stability under physiological conditions .

Advanced: What metabolic pathways should be investigated for toxicity profiling?

Answer:

  • Phase I Metabolism : Incubate with CYP450 isoforms (3A4, 2D6) and identify hydroxylated/dealkylated metabolites via LC-HRMS .
  • Phase II Conjugation : Test glucuronidation using UDP-glucuronosyltransferase assays .
  • Reactive Metabolite Screening : Trapping studies with glutathione (GSH) to detect thiol adducts .

Advanced: How to enhance selectivity for target proteins over homologous isoforms?

Answer:

  • Kinase Panel Screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Structural Modifications :
    • Replace dimethoxyphenyl with 3,5-dichlorophenyl to exploit hydrophobic pockets in target kinases .
    • Introduce fluorine atoms to reduce polar interactions with non-target isoforms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.